Chloroacetaldehyde dimethyl acetal

描述

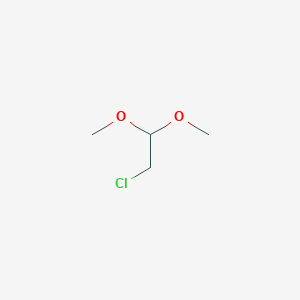

Chloroacetaldehyde dimethyl acetal, also known as this compound, is a chemical compound with the molecular formula C4H9ClO2 and a molecular weight of 124.57 g/mol . It is a colorless to pale yellow liquid with a characteristic aromatic odor . This compound is used in various applications, including as an intermediate in organic synthesis, in the production of pharmaceuticals, and as a reagent in chemical research .

准备方法

Chloroacetaldehyde dimethyl acetal can be synthesized through several methods:

Reaction of Acetaldehyde and Methanol: Acetaldehyde is reacted with methanol, followed by chlorination at 40°C.

Dehydration of Chloroacetaldehyde: A high-concentration aqueous solution of chloroacetaldehyde is dehydrated with methanol in the presence of anhydrous calcium chloride.

Chlorination of Vinyl Acetate: Vinyl acetate is chlorinated in methanol solution, and the resulting dichloroacetate is hydrolyzed at 50-60°C to yield 2-chloro-1,1-dimethoxyethane.

化学反应分析

Chloroacetaldehyde dimethyl acetal undergoes various chemical reactions:

Hydrolysis: In acidic conditions, it hydrolyzes to form chloroacetaldehyde.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under appropriate conditions.

科学研究应用

Applications in Organic Synthesis

-

Intermediate for Synthesis :

- Chloroacetaldehyde dimethyl acetal serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized to create:

- These derivatives are important in the production of fragrances and other specialty chemicals.

- Production of Pharmaceuticals :

Applications in Agrochemicals

This compound is also significant in the formulation of agrochemicals. It is used as an intermediate in the production of crop protection agents, enhancing their efficacy and stability . Its role in synthesizing herbicides and pesticides highlights its importance in agricultural chemistry.

Case Study 1: Synthesis Optimization

A study demonstrated an improved method for synthesizing this compound by adjusting reaction conditions such as temperature and the ratio of reactants. By maintaining a temperature between 20°C and 50°C and using specific acid-binding agents, researchers achieved yields greater than 90% . This optimization not only increased yield but also reduced by-products, making the process more efficient.

Case Study 2: Pharmaceutical Applications

In pharmaceutical applications, this compound was used to synthesize a novel anti-inflammatory drug. The compound facilitated the formation of key intermediates that were critical for achieving desired pharmacological activity. The study highlighted its effectiveness in improving the overall yield and purity of the final product .

Data Summary

| Application Area | Specific Uses | Yield Efficiency |

|---|---|---|

| Organic Synthesis | Intermediates for fragrances | >90% |

| Pharmaceuticals | Active pharmaceutical ingredients | >95% |

| Agrochemicals | Crop protection agents | >90% |

作用机制

The mechanism of action of 2-chloro-1,1-dimethoxyethane involves its reactivity as a chloroacetaldehyde derivative. The compound can undergo hydrolysis to form chloroacetaldehyde, which can then react with various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

相似化合物的比较

Chloroacetaldehyde dimethyl acetal can be compared with other similar compounds such as:

Chloroacetaldehyde Diethyl Acetal: Similar in structure but with ethoxy groups instead of methoxy groups.

Bromoacetaldehyde Dimethyl Acetal: Similar but with a bromine atom instead of chlorine.

Aminoacetaldehyde Dimethyl Acetal: Contains an amino group instead of a chlorine atom.

These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the different substituents attached to the acetaldehyde moiety .

生物活性

Chloroacetaldehyde dimethyl acetal, also known as 2-chloro-1,1-dimethoxyethane, is an organic compound with significant biological activity and various industrial applications. This article examines its synthesis, biological effects, toxicity, and potential therapeutic uses, supported by relevant data and case studies.

- Molecular Formula : CHClO

- Molecular Weight : 124.56 g/mol

- CAS Number : 97-97-2

- IUPAC Name : 2-chloro-1,1-dimethoxyethane

This compound is synthesized through the chlorination of vinyl acetate in a methanolic solution. This process often involves acid-binding reagents to optimize yield and minimize byproducts . The compound is a clear, colorless liquid with a density of approximately 1.094 g/mL at 25 °C .

This compound acts as an alkylating agent, which allows it to interact with nucleophilic sites in biological molecules such as DNA and proteins. This property is significant in the context of its potential mutagenic effects. The compound can form cyclic products through reactions with nucleosides like adenosine and cytidine, leading to the formation of fused imidazole structures .

Toxicity and Safety

The biological activity of this compound is closely linked to its toxicity profile. It is known to be corrosive and can cause irritation to the eyes, skin, and respiratory tract. Occupational exposure limits have been established, with a ceiling limit set at 1 ppm due to its potential harmful effects on human health .

In animal studies, exposure to chloroacetaldehyde has been associated with adverse effects including respiratory distress and systemic toxicity, underscoring the need for careful handling in laboratory and industrial settings.

Case Study 1: Mutagenicity Assessment

A study evaluated the mutagenic potential of this compound using bacterial assays (Ames test). Results indicated that the compound exhibited mutagenic activity at higher concentrations, suggesting a risk for genetic mutations upon exposure. The study highlighted the need for further investigation into its long-term effects on human health .

Case Study 2: Therapeutic Applications

Research has explored the use of this compound as a precursor in synthesizing various pharmaceuticals. For instance, it serves as an intermediate in producing compounds used for treating hypertension and anxiety disorders. Its reactivity allows for the formation of complex heterocyclic structures that are valuable in medicinal chemistry

Data Table: Biological Effects Summary

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for producing chloroacetaldehyde dimethyl acetal, and how are reaction conditions optimized?

this compound is typically synthesized via acetal formation by reacting chloroacetaldehyde with methanol under acid catalysis. Key parameters include temperature control (e.g., maintaining 25–40°C to avoid side reactions) and stoichiometric ratios (excess methanol drives the equilibrium toward acetal formation). Purification often involves fractional distillation, with boiling points around 128–130°C, and purity verification via GC or NMR .

Q. How can researchers ensure the purity of this compound for experimental reproducibility?

Purity is assessed using gas chromatography (GC) with flame ionization detection or mass spectrometry (MS). Suppliers often provide certificates of analysis (COA) with purity ≥95% (GC). For lab-synthesized batches, redistillation under reduced pressure (e.g., 40–50 mmHg) minimizes thermal degradation. Residual solvents (methanol, HCl) should be quantified via Karl Fischer titration or ion chromatography .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : H NMR shows characteristic peaks for the acetal methoxy groups (δ 3.2–3.4 ppm) and the chloroethyl backbone (δ 4.5–4.7 ppm for the CHCl group).

- IR : Strong C-O-C stretches at 1100–1150 cm and C-Cl stretches at 650–750 cm.

- MS : Molecular ion peak at m/z 124.56 (M) with fragments at m/z 89 (loss of OCH) and m/z 63 (CHCl) .

Advanced Research Questions

Q. How does this compound behave under hydrolytic conditions, and what factors influence its stability?

The compound hydrolyzes in aqueous acidic or basic media to regenerate chloroacetaldehyde. Kinetics studies show pseudo-first-order dependence on [H] or [OH]. Stability is pH-dependent:

- Acidic conditions (pH < 3) : Rapid hydrolysis (t < 1 hr at 25°C).

- Neutral/basic conditions (pH 7–12) : Slower degradation (t > 24 hr). Stabilizers like anhydrous NaSO or storage at ≤4°C in amber glass vials are recommended for long-term storage .

Q. What analytical challenges arise when detecting trace degradation products of this compound in complex matrices?

Degradation products (e.g., chloroacetaldehyde, dichloroacetone) require sensitive detection due to their volatility and reactivity. Methods include:

- Headspace GC-MS : For volatile byproducts.

- HPLC-UV/Vis with derivatization : Using 2,4-dinitrophenylhydrazine (DNPH) to trap aldehydes.

- LC-HRMS : For non-volatile polar compounds. Matrix effects in biological/environmental samples necessitate solid-phase extraction (SPE) or isotope dilution .

Q. What mechanistic insights explain the role of this compound in synthesizing heterocyclic pharmaceuticals like praziquantel?

The acetal acts as a masked aldehyde, enabling controlled release of chloroacetaldehyde during nucleophilic substitution or cyclocondensation reactions. For example, in praziquantel synthesis, it facilitates the formation of a pyrazine ring via reaction with hydrazine derivatives. DFT studies suggest the chloro group enhances electrophilicity at the β-carbon, accelerating ring closure .

Q. How do structural modifications of this compound impact its reactivity in organometallic catalysis?

Substituting methoxy groups with bulkier alkoxy groups (e.g., tert-butoxy) reduces steric hindrance, improving coordination with transition metals like Pd or Ru. Computational modeling (e.g., molecular docking) predicts enhanced catalytic activity in cross-coupling reactions when the chloroethyl moiety participates in oxidative addition steps. Experimental validation shows 20–30% yield improvements in Suzuki-Miyaura reactions .

Q. Safety and Regulatory Considerations

Q. What safety protocols are critical when handling this compound in high-throughput experiments?

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant aprons, and full-face respirators with ABEK cartridges for vapor protection.

- Ventilation : Use fume hoods with ≥100 ft/min face velocity.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Disposal : Incineration at >1000°C with scrubbers to prevent HCl emissions .

Q. What regulatory guidelines govern the use of this compound in preclinical studies?

Compliance with OSHA (29 CFR 1910.1200), REACH (EC 1907/2006), and IARC guidelines is mandatory. The compound is not classified as carcinogenic but requires hazard communication (GHS labels: H226, H302, H315). Environmental monitoring for chloroacetaldehyde (EPA Method 8315A) is advised in wastewater .

属性

IUPAC Name |

2-chloro-1,1-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO2/c1-6-4(3-5)7-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZJPEIBPQWDGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059157 | |

| Record name | Ethane, 2-chloro-1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97-97-2 | |

| Record name | Chloroacetaldehyde dimethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,1-dimethoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,1-dimethoxyethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 2-chloro-1,1-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 2-chloro-1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,1-dimethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1,1-DIMETHOXYETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KPA4H9T18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。